molecular formula C7H8O5 B156756 4-Oxocyclopentane-1,2-dicarboxylic acid CAS No. 1703-61-3

4-Oxocyclopentane-1,2-dicarboxylic acid

Cat. No. B156756
CAS RN: 1703-61-3
M. Wt: 172.13 g/mol
InChI Key: CJSMOECOKYPHSC-UHFFFAOYSA-N
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Description

The compound of interest, 4-Oxocyclopentane-1,2-dicarboxylic acid, is a derivative of cyclopentane with two carboxylic acid groups and a ketone functionality. This structure is a key intermediate in the synthesis of various biologically active compounds and can serve as an analogue to glutamic acid, which is important in the design of receptor agonists and antagonists .

Synthesis Analysis

The synthesis of related cyclopentane derivatives has been achieved through various methods. For instance, the enantioselective synthesis of a cyclopentanedicarboxylic amino acid, a rigid and functionalized L-glutamic acid analogue, was accomplished in 15 linear steps from silyloxypyrrole, utilizing L-glyceraldehyde as the source of chirality . Another study demonstrated the use of cyclopentane-1,3-dione as a novel isostere for the carboxylic acid functional group, which could be a potential strategy for synthesizing 4-Oxocyclopentane-1,2-dicarboxylic acid derivatives .

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is characterized by the presence of a five-membered ring, which can impart rigidity and influence the stereochemistry of the compound. The synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid, for example, was based on a chiral glycine equivalent, highlighting the importance of stereochemistry in these molecules .

Chemical Reactions Analysis

Cyclopentane derivatives can undergo various chemical reactions, including aldol-based carbon-carbon bond-forming reactions, as seen in the synthesis of cyclopentanedicarboxylic amino acid . Oxidation and bimolecular condensation reactions are also relevant, as demonstrated by the oxidation of 2-oxocyclopentanedithiocarboxylic acids to yield trithioles .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives, such as acidity and lipophilicity, can be tuned for specific applications. Cyclopentane-1,3-diones, for example, exhibit pKa values typically in the range of carboxylic acids, suggesting that they can effectively substitute for the carboxylic acid functional group . These properties are crucial for the design of potent receptor antagonists and other biologically active molecules.

Scientific Research Applications

Synthesis of Pharmaceuticals and Antibiotics

4-Oxocyclopentane-1,2-dicarboxylic acid has been utilized in the synthesis of various pharmaceutical compounds. For instance, Honda et al. (1981) demonstrated its use in the stereoselective synthesis of brefeldin A, a macrolide antibiotic (Honda et al., 1981). Additionally, Rosenquist et al. (1994) described its application in creating carbocyclic 2',3'-dideoxy-2'-C-hydroxymethyl nucleosides, which are potential inhibitors of HIV (Rosenquist et al., 1994).

Atmospheric Chemistry and Environmental Studies

In environmental science, low molecular weight dicarboxylic acids, including derivatives of 4-Oxocyclopentane-1,2-dicarboxylic acid, have been studied for their presence and distribution in urban aerosols. Kawamura and Ikushima (1993) analyzed these compounds in Tokyo's atmosphere, emphasizing their significance in atmospheric chemistry (Kawamura & Ikushima, 1993).

Chemical Synthesis and Analytical Chemistry

4-Oxocyclopentane-1,2-dicarboxylic acid has been a key intermediate in the synthesis of various chemical structures. Bolt (1951) reported its role in the preparation of 1,2-cyclopentano-2,5-dimethyldecalone-6-propionic acid-5 derivatives, important in the study of steroid analogues (Bolt, 1951). In addition, Kanawati et al. (2008) characterized 4-oxopentanoic acid, a related compound, in the gas phase using a triple quadrupole and time-of-flight analyzer hybrid system, demonstrating its significance in mass spectrometry and analytical chemistry (Kanawati et al., 2008).

Material Science and Polymer Technology

In the field of material science, derivatives of 4-Oxocyclopentane-1,2-dicarboxylic acid have been explored for their utility. Michael et al. (1997) investigated esters of benzene 1,2 dicarboxylic acids, such as dioctyl phthalate, for enhancing lithium ion transport in PEO-based solid polymer electrolytes, highlighting its application in developing advanced materials for energy storage (Michael et al., 1997).

Safety And Hazards

The compound is considered harmful and has the signal word 'Warning’ . The hazard statements associated with it are H302, H315, H319, H335 .

properties

IUPAC Name

4-oxocyclopentane-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O5/c8-3-1-4(6(9)10)5(2-3)7(11)12/h4-5H,1-2H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSMOECOKYPHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CC1=O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301820
Record name 4-Oxocyclopentane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxocyclopentane-1,2-dicarboxylic acid

CAS RN

1703-61-3, 3128-18-5
Record name 4-Oxo-1,2-cyclopentanedicarboxylic acid
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Record name NSC146529
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Record name 4-Oxocyclopentane-1,2-dicarboxylic acid
Source EPA DSSTox
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Record name 1,2-Cyclopentanedicarboxylic acid, 4-oxo
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Honda, K Hirata, H Sueoka, T Katsuki… - Tetrahedron Letters, 1981 - Elsevier
A macrolide antibiotic, brefeldin A, was synthesized from trans-4-oxocyclopentane-1,2-dicarboxylic acid in a stereoselective manner, the intermediary hydroxy acid being lactonized by …
Number of citations: 51 www.sciencedirect.com
LA Sorbera, J Castaner, J Bozzo - Drugs of the Future, 2002 - access.portico.org
The incidence of nosocomial fungal infections, a life-threatening problem for immunocompromised individuals, has increased over the past 15 years. Candida spp. are particularly …
Number of citations: 9 access.portico.org
KH Bouhadir, BA Aleiwe, FA Fares - Molecules, 2011 - mdpi.com
We report the synthesis and characterization of a variety of trans-3,4-substituted cyclopentanones and the corresponding tosylhydrazone derivatives starting with diethyl fumarate. …
Number of citations: 8 www.mdpi.com
S Davies - Drugs of the Future, 2009 - access.portico.org
Hepatitis C is a viral infection of the liver and a major cause of acute hepatitis and chronic liver disease, including cirrhosis and liver cancer. Despite programs to control the spread of …
Number of citations: 4 access.portico.org
PG Baraldi - researchgate.net
69. BRASILE 2009 [modalità compatibilità] Page 1 DISCONNECTION APPROACH: Retrosynthetic Principles and Synthetic Applications XV Summer School in Pharmaceutical and Pier …
Number of citations: 0 www.researchgate.net

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